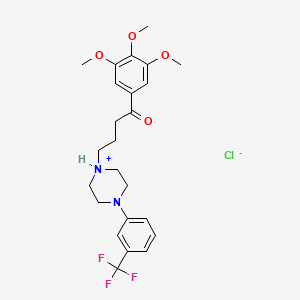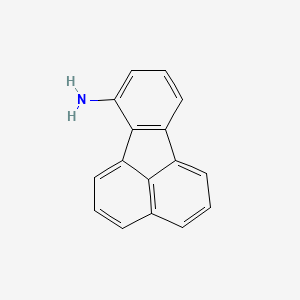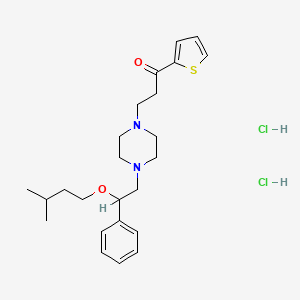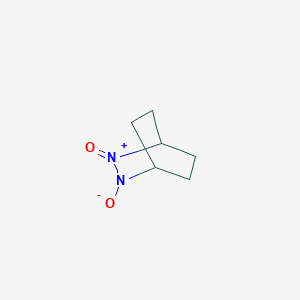
Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride is a synthetic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound, featuring multiple methoxy groups and a trifluoromethyl group, contributes to its distinct chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps:
Formation of the Butyrophenone Core: This step involves the reaction of a suitable phenol derivative with a butyryl chloride in the presence of a base to form the butyrophenone core.
Introduction of Methoxy Groups: Methoxylation of the aromatic ring is achieved using methanol and a suitable catalyst.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide derivatives and nucleophiles under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a tool to study receptor-ligand interactions and signal transduction pathways.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluoperazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
The presence of multiple methoxy groups and a trifluoromethyl group in Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride distinguishes it from other similar compounds, potentially offering enhanced pharmacological properties and reduced side effects.
特性
CAS番号 |
23771-12-2 |
|---|---|
分子式 |
C24H30ClF3N2O4 |
分子量 |
503.0 g/mol |
IUPAC名 |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;chloride |
InChI |
InChI=1S/C24H29F3N2O4.ClH/c1-31-21-14-17(15-22(32-2)23(21)33-3)20(30)8-5-9-28-10-12-29(13-11-28)19-7-4-6-18(16-19)24(25,26)27;/h4,6-7,14-16H,5,8-13H2,1-3H3;1H |
InChIキー |
FUIIBZZLIMCDIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCC[NH+]2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)






